molecular formula C23H17NO5S B4111733 4-(phenylsulfonyl)benzyl 2-hydroxy-4-quinolinecarboxylate

4-(phenylsulfonyl)benzyl 2-hydroxy-4-quinolinecarboxylate

Cat. No.: B4111733
M. Wt: 419.5 g/mol
InChI Key: NRZPFWKSZDEAQX-UHFFFAOYSA-N
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Description

4-(phenylsulfonyl)benzyl 2-hydroxy-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development . The structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound, and a phenylsulfonylbenzyl group, which adds to its chemical complexity and potential reactivity.

Properties

IUPAC Name

[4-(benzenesulfonyl)phenyl]methyl 2-oxo-1H-quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5S/c25-22-14-20(19-8-4-5-9-21(19)24-22)23(26)29-15-16-10-12-18(13-11-16)30(27,28)17-6-2-1-3-7-17/h1-14H,15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZPFWKSZDEAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

4-(phenylsulfonyl)benzyl 2-hydroxy-4-quinolinecarboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(phenylsulfonyl)benzyl 2-hydroxy-4-quinolinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(phenylsulfonyl)benzyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain viruses and bacteria . Additionally, the phenylsulfonylbenzyl group can enhance the compound’s binding affinity to specific proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(phenylsulfonyl)benzyl 2-hydroxy-4-quinolinecarboxylate include other quinoline derivatives such as:

What sets this compound apart is the presence of the phenylsulfonylbenzyl group, which can significantly alter its chemical properties and biological activities compared to other quinoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(phenylsulfonyl)benzyl 2-hydroxy-4-quinolinecarboxylate
Reactant of Route 2
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4-(phenylsulfonyl)benzyl 2-hydroxy-4-quinolinecarboxylate

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